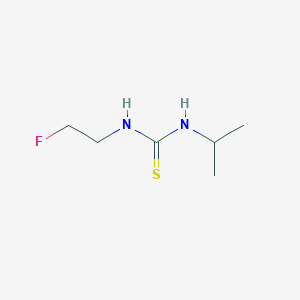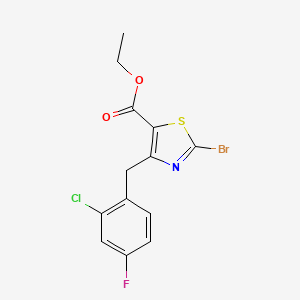
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea typically involves the reaction of 2-fluoroethylamine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium cyanide, various amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxyethyl, cyanoethyl, aminoethyl derivatives.
Scientific Research Applications
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific proteins or enzymes, affecting their activity.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-1-(propan-2-yl)thiourea
- 3-(2-Bromoethyl)-1-(propan-2-yl)thiourea
- 3-(2-Iodoethyl)-1-(propan-2-yl)thiourea
Uniqueness
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13FN2S |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
SKLFFGQTJJCORC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)
![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)


![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)

![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)


